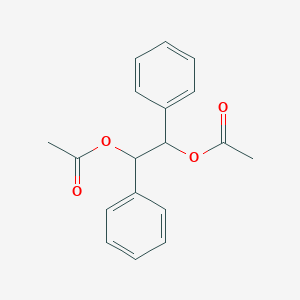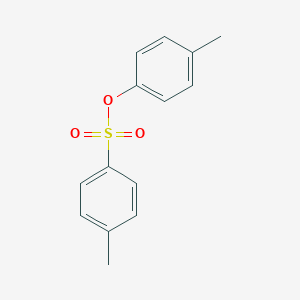
4-Methylphenyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 4-methylbenzene-1-sulfonate, also known as p-toluenesulfonyl-p-toluene or Tosyltoluene, is a sulfonate compound that is commonly used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is widely used in the pharmaceutical industry as a protecting group for amines and alcohols, and as a reagent in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 4-methylbenzene-1-sulfonate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It is also believed to form stable complexes with various organic compounds, which can be used to facilitate their purification and isolation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methylphenyl 4-methylbenzene-1-sulfonate. However, it is considered to be relatively non-toxic and has a low risk of causing adverse effects in humans and animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylphenyl 4-methylbenzene-1-sulfonate in laboratory experiments is its high reactivity and selectivity. This compound can be used to selectively protect certain functional groups in organic compounds, which can be useful in the synthesis of complex organic molecules. However, one of the main limitations of using this compound is its relatively high cost compared to other reagents.
Orientations Futures
There are numerous future directions for research on 4-Methylphenyl 4-methylbenzene-1-sulfonate. One area of research could be the development of new methods for the synthesis of this compound that are more efficient and cost-effective. Another area of research could be the exploration of new applications for this compound in organic synthesis and pharmaceutical research. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 4-Methylphenyl 4-methylbenzene-1-sulfonate can be achieved by reacting 4-Methylphenyl 4-methylbenzene-1-sulfonatefonyl chloride with toluene in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This method is widely used in the laboratory for the synthesis of Tosyltoluene.
Applications De Recherche Scientifique
4-Methylphenyl 4-methylbenzene-1-sulfonate has numerous applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is also used as a protecting group for amines and alcohols in organic synthesis. This compound is widely used in the preparation of peptides and nucleotides, and in the synthesis of various natural products.
Propriétés
Numéro CAS |
3899-96-5 |
|---|---|
Nom du produit |
4-Methylphenyl 4-methylbenzene-1-sulfonate |
Formule moléculaire |
C14H14O3S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
(4-methylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
QOVYKRHZCJGNIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Autres numéros CAS |
3899-96-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
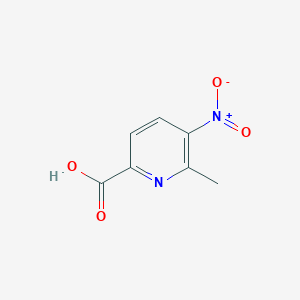
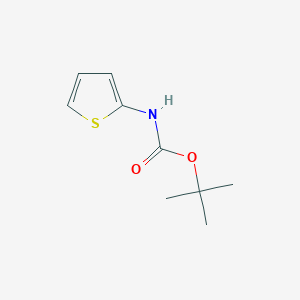
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
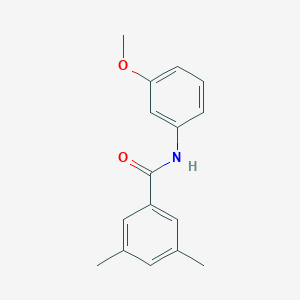
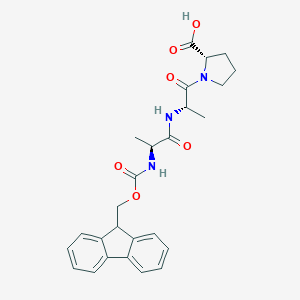
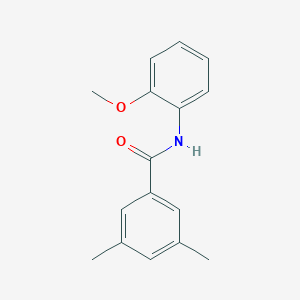
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
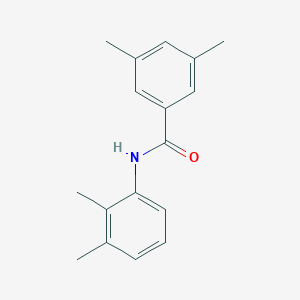
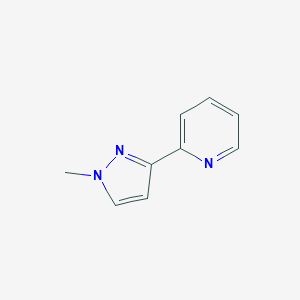
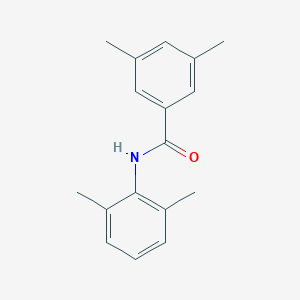
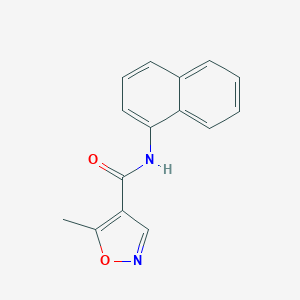
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
